molecular formula C11H12F3N5O4 B10935349 1-[5-hydroxy-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]-2-(3-methyl-4-nitro-1H-pyrazol-1-yl)propan-1-one

1-[5-hydroxy-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]-2-(3-methyl-4-nitro-1H-pyrazol-1-yl)propan-1-one

Cat. No.: B10935349
M. Wt: 335.24 g/mol
InChI Key: WWCFQWKOZRGQAQ-UHFFFAOYSA-N
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Description

1-[5-HYDROXY-5-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-2-(3-METHYL-4-NITRO-1H-PYRAZOL-1-YL)-1-PROPANONE is a complex organic compound featuring a pyrazole ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

One common approach is the radical trifluoromethylation of carbon-centered radical intermediates . This method is advantageous due to its efficiency and the stability of the resulting trifluoromethyl group.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

1-[5-HYDROXY-5-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-2-(3-METHYL-4-NITRO-1H-PYRAZOL-1-YL)-1-PROPANONE can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The nitro group can be reduced to an amine group under suitable conditions.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or iron powder (Fe) in acidic conditions are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield ketones, while reduction of the nitro group may produce amines.

Scientific Research Applications

1-[5-HYDROXY-5-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-2-(3-METHYL-4-NITRO-1H-PYRAZOL-1-YL)-1-PROPANONE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure.

    Industry: Utilized in the development of new materials with specific properties, such as high thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of 1-[5-HYDROXY-5-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-2-(3-METHYL-4-NITRO-1H-PYRAZOL-1-YL)-1-PROPANONE involves its interaction with molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes. The nitro group may participate in redox reactions, potentially leading to the generation of reactive oxygen species (ROS) that can induce cellular damage or apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol: Similar in structure but lacks the nitro group.

    3-Methyl-1-phenyl-1H-pyrazol-5-ol: Contains a phenyl group instead of the trifluoromethyl group.

Uniqueness

1-[5-HYDROXY-5-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-2-(3-METHYL-4-NITRO-1H-PYRAZOL-1-YL)-1-PROPANONE is unique due to the presence of both trifluoromethyl and nitro groups, which impart distinct chemical and biological properties. The combination of these functional groups makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C11H12F3N5O4

Molecular Weight

335.24 g/mol

IUPAC Name

1-[5-hydroxy-5-(trifluoromethyl)-4H-pyrazol-1-yl]-2-(3-methyl-4-nitropyrazol-1-yl)propan-1-one

InChI

InChI=1S/C11H12F3N5O4/c1-6-8(19(22)23)5-17(16-6)7(2)9(20)18-10(21,3-4-15-18)11(12,13)14/h4-5,7,21H,3H2,1-2H3

InChI Key

WWCFQWKOZRGQAQ-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=C1[N+](=O)[O-])C(C)C(=O)N2C(CC=N2)(C(F)(F)F)O

Origin of Product

United States

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